molecular formula C32H39N3O4 B14051715 benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate

benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate

Cat. No.: B14051715
M. Wt: 529.7 g/mol
InChI Key: NEWDSLVFWXXORY-AWCRTANDSA-N
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Description

Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound that features a benzyl group attached to a peptide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves peptide coupling reactions. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and benzyl esters for carboxyl groups.

  • Step 1: Protection of Amino and Carboxyl Groups

    • Protect the amino group of (S)-2-amino-4-phenylbutanoic acid with a Boc group.
    • Protect the carboxyl group of L-leucine with a benzyl ester.
  • Step 2: Peptide Coupling

    • Couple the protected (S)-2-amino-4-phenylbutanoic acid with L-leucine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Step 3: Deprotection

    • Remove the Boc and benzyl protecting groups using TFA (trifluoroacetic acid) and hydrogenation, respectively.
  • Step 4: Final Coupling

    • Couple the resulting dipeptide with L-phenylalanine using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.

    Reduction: The peptide bonds are generally stable, but the benzyl group can be reduced to toluene.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.

    Reduction: H₂ (hydrogen gas) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of coupling reagents like EDCI.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Toluene.

    Substitution: Various substituted peptides depending on the nucleophile used.

Scientific Research Applications

Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.

    Biochemistry: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.

    Materials Science: The compound can be incorporated into peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, influencing their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-alanyl-L-phenylalaninate
  • Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-tyrosylate

Uniqueness

Benzyl ((S)-2-amino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of the benzyl group also enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.

Properties

Molecular Formula

C32H39N3O4

Molecular Weight

529.7 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37)/t27-,28-,29-/m0/s1

InChI Key

NEWDSLVFWXXORY-AWCRTANDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N

Origin of Product

United States

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